(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound that features a combination of oxolane, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the oxolane ring. The thiophene moiety is then incorporated through a series of coupling reactions. The final step involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(pyridin-3-yl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(2-1-15-6-10-22-13-15)18-11-14-3-7-19(8-4-14)16-5-9-21-12-16/h1-2,6,10,13-14,16H,3-5,7-9,11-12H2,(H,18,20)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPMXWQSIWECRO-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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